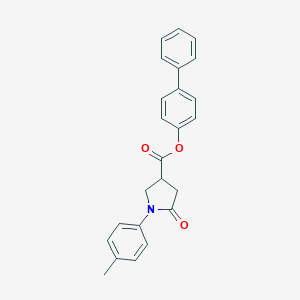
Biphenyl-4-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-4-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate, commonly known as BMPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BMPC belongs to the class of pyrrolidine carboxylates and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of BMPC is not fully understood. However, it has been proposed that BMPC exerts its therapeutic effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of inflammation and oxidative stress. BMPC has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects
BMPC has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in various animal models of inflammation. Additionally, BMPC has been shown to reduce oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS), in animal models of oxidative stress. BMPC has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMPC has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Additionally, BMPC has been shown to exhibit low toxicity in animal models, making it a suitable candidate for further preclinical studies. However, the limitations of BMPC include its limited solubility in water and its potential to undergo metabolic degradation in vivo, which may affect its therapeutic efficacy.
Direcciones Futuras
For research on BMPC include further preclinical studies, clinical trials, and the development of novel formulations.
Métodos De Síntesis
The synthesis of BMPC involves the reaction of 4-methylbenzaldehyde with pyrrolidine-3-carboxylic acid, followed by the reaction of the resulting product with biphenyl-4-carbaldehyde. The final product is obtained by the reaction of the intermediate product with acetic anhydride. The synthesis method of BMPC is a relatively simple process and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
BMPC has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. BMPC has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers in various animal models of inflammation. Additionally, BMPC has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C24H21NO3 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
(4-phenylphenyl) 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H21NO3/c1-17-7-11-21(12-8-17)25-16-20(15-23(25)26)24(27)28-22-13-9-19(10-14-22)18-5-3-2-4-6-18/h2-14,20H,15-16H2,1H3 |
Clave InChI |
NHHOOERHQVONLG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270933.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270934.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270938.png)
![5-Oxo-4-oxa-tricyclo[4.2.1.0*3,7*]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester](/img/structure/B270941.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270942.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270943.png)
![2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270944.png)
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270946.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270947.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)


![N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270954.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270956.png)